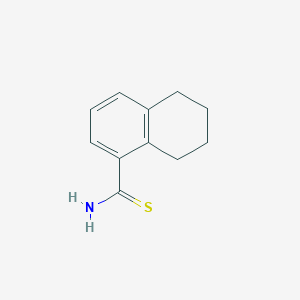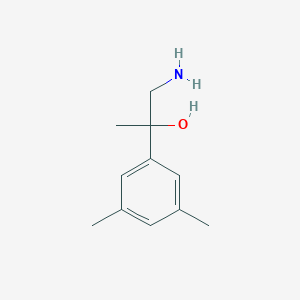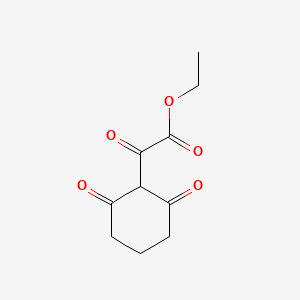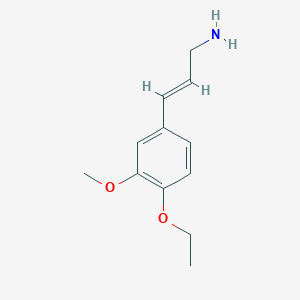
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride involves several steps. One common method starts with the condensation of 3-aminopiperidine-2,6-dione with cyclopropylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes involved in the biosynthesis of natural products. The compound’s unique structure allows it to bind to these enzymes, altering their activity and leading to the formation of desired products .
Comparación Con Compuestos Similares
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride can be compared with other similar compounds such as:
3-Aminopiperidine-2,6-dione: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Cyclopropylamine: While this compound contains the cyclopropyl group, it does not have the piperidine ring, limiting its applications compared to this compound.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H13ClN2O2 |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
3-amino-1-cyclopropylpiperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-6-3-4-7(11)10(8(6)12)5-1-2-5;/h5-6H,1-4,9H2;1H |
Clave InChI |
XRIJIHKYQNBUEL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C(=O)CCC(C2=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate](/img/structure/B13595659.png)









